1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one
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Overview
Description
The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It’s part of a class of compounds that have shown significant biological activity, including potential anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Unfortunately, the exact molecular structure analysis is not available in the resources I have .Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activities : Novel derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines have shown good or moderate antimicrobial activities against test microorganisms, indicating potential for developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Applications
- Anti-Bone Cancer Activity : A heterocyclic compound demonstrated in vitro anticancer activities against human bone cancer cell lines, showcasing the potential for cancer treatment applications (Lv et al., 2019).
Anticonvulsant Applications
- HPLC Determination of Related Substances in an Anticonvulsant Agent : A study on the compound Epimidin, a new anticonvulsant drug candidate, involved developing and validating an HPLC method for determining related substances, indicating research interest in the pharmacological properties and quality control of such compounds (Severina et al., 2021).
Adenosine A2A Receptor Antagonist Activities
- Synthesis and Preclinical Evaluation for Imaging Cerebral Adenosine A2A Receptors : A tracer developed for mapping cerebral adenosine A2A receptors with PET imaging highlights the role of similar compounds in neurological research and potentially in the development of treatments for neurological disorders (Zhou et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activities . This inhibition results in the disruption of the signaling pathways mediated by these kinases, leading to the suppression of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways disrupts the downstream signaling events, including cell proliferation, survival, and angiogenesis . This leads to the suppression of tumor growth and progression .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis . These effects contribute to its antitumor activity .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one is likely to interact with various biomolecules due to the presence of the triazolopyrimidine core . Specific enzymes, proteins, or other biomolecules that it interacts with are not yet identified in the literature.
Cellular Effects
Related triazolopyrimidine derivatives have shown to inhibit the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Molecular Mechanism
Related compounds have been found to bind reversibly to USP28, a ubiquitin-specific protease, affecting its protein levels and thus inhibiting cellular processes .
Properties
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-34-21-11-6-10-20(17-21)32-25-23(28-29-32)24(26-18-27-25)31-15-13-30(14-16-31)22(33)12-5-9-19-7-3-2-4-8-19/h2-4,6-8,10-11,17-18H,5,9,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXCJYMSUQWIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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